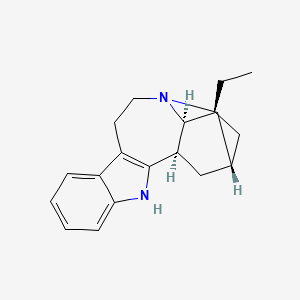

Ibogamine

Description

Structure

3D Structure

Properties

CAS No. |

481-87-8 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m1/s1 |

InChI Key |

LRLCVRYKAFDXKU-WSRJCAJASA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |

Synonyms |

ibogamine |

Origin of Product |

United States |

Foundational & Exploratory

The Sacred Wood: A Technical Guide to the Historical and Ethnobotanical Origins of Tabernanthe iboga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabernanthe iboga, a perennial rainforest shrub native to Central Africa, possesses a rich history deeply intertwined with traditional spiritual practices and modern pharmacology. The primary psychoactive alkaloid, ibogaine, along with a complex profile of related indole alkaloids, has garnered significant scientific interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. This technical guide provides a comprehensive overview of the historical and ethnobotanical origins of T. iboga, its detailed chemical composition with quantitative data, and the intricate pharmacological mechanisms of its key alkaloids. The document includes detailed methodologies for seminal experiments that have elucidated these mechanisms and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Historical and Ethnobotanical Context

Geographical Distribution and Traditional Use

Tabernanthe iboga is an evergreen shrub belonging to the Apocynaceae family, indigenous to the rainforests of Central Africa, including Gabon, the Democratic Republic of Congo, and the Republic of Congo.[1][2] It is in Gabon, however, where the plant's cultural and spiritual significance is most profound.[3][4] Traditionally, the yellowish root bark of the iboga plant is utilized in spiritual and medicinal practices.[1][5]

The use of iboga is central to the Bwiti spiritual discipline, practiced by various ethnic groups in Gabon, such as the Punu and Mitsogo peoples, as well as the Fang people of Gabon and Cameroon.[6][7] The Bwiti tradition incorporates animism, ancestor worship, and in some cases, elements of Christianity.[6][8] Within this tradition, iboga, also known as "sacred wood" (bois sacré), is considered a sacrament that facilitates communication with ancestors and the spiritual realm.[3][9]

The discovery of iboga's psychoactive properties is attributed to the Pygmy peoples of Central Africa, who are believed to have observed its effects on animals and subsequently incorporated it into their own practices before its adoption by Bwiti practitioners.[9][10] In Bwiti ceremonies, iboga is used for various purposes, including initiation rites, healing ceremonies, and to promote spiritual growth and stabilize community structures.[6][9] The crucial rite of passage for young Gabonese men and women into the Bwiti spiritual practice involves the consumption of large doses of iboga for the first time.[6][8] In smaller doses, it is also used as a stimulant by hunters to combat fatigue and hunger.[4] On June 6, 2000, the Council of Ministers of the Republic of Gabon declared Tabernanthe iboga a national treasure.[11]

Western Discovery and Scientific Investigation

The use of iboga in African spiritual ceremonies was first reported by French and Belgian explorers in the 19th century.[12] The French naval physician and explorer Marie-Théophile Griffon du Bellay is credited with first investigating iboga in 1864.[7][10] The first botanical description of the Tabernanthe iboga plant was made in 1889 by Henri Ernest Baillon.[1][12]

The turn of the 20th century marked the beginning of the scientific investigation into iboga's chemical constituents. In 1901, the primary psychoactive alkaloid, ibogaine, was independently isolated by two groups of French chemists: Dybowski and Landrin, and Haller and Heckel.[12][13] From the 1930s to the 1960s, an extract of a related plant, Tabernanthe manii, containing 8 mg of ibogaine, was marketed in France as a stimulant under the name Lambarène.[14][15]

The potential anti-addictive properties of ibogaine were discovered serendipitously in 1962 by Howard Lotsof, who reported that a single dose of ibogaine eliminated his subjective cravings and withdrawal symptoms from heroin.[16][17] This discovery sparked interest in the therapeutic potential of ibogaine for treating substance use disorders, leading to a growing body of preclinical and clinical research.[14][18]

Phytochemistry and Quantitative Analysis

The primary active constituents of Tabernanthe iboga are a group of monoterpenoid indole alkaloids.[19] The highest concentration of these alkaloids is found in the root bark, with decreasing concentrations in the roots, stems, leaves, and seeds.[6] Ibogaine is the most abundant of these alkaloids, but the root bark also contains other structurally related compounds, including ibogaline, ibogamine, voacangine, and tabernanthine, which may also possess therapeutic properties.[3][7][20]

The alkaloid content of T. iboga can vary significantly depending on factors such as the subspecies, growing environment, and harvesting time.[9] This variability is also reflected in the wide range of ibogaine concentrations found in commercially available iboga-derived products.

Table 1: Alkaloid Content in Different Parts of Tabernanthe iboga

| Plant Part | Total Alkaloid Content (%) | Ibogaine Content (%) | Other Major Alkaloids Present |

| Root Bark | 5 - 6 | 0.3 - 1.93 | Ibogaline, this compound, Voacangine, Tabernanthine |

| Roots | 1 - 2.5 | 1.27 | Ibogaine |

| Stems | 1.95 | 1.95 | Ibogaine |

| Leaves | 0.35 - 0.8 | 0.35 | Ibogaine |

| Seeds | 1 | - | Does not contain ibogaine |

Data compiled from multiple sources.[6][10][15][21][22]

Table 2: Ibogaine Content in Various Tabernanthe iboga-Derived Products

| Product Type | Number of Samples | Mean Ibogaine Content (%) | Range of Ibogaine Content (%) |

| Iboga Root Bark | 5 | 6.2 | 0.6 - 11.2 |

| Total Alkaloids (TA) | 5 | 17.8 | 8.2 - 32.9 |

| Purified Total Alkaloids (PTA HCl) | 1 | 73.7 | - |

| Ibogaine HCl | 3 | 67.0 | 61.5 - 73.4 |

Data from a study analyzing products from various suppliers.[10][23][24][25]

Pharmacological Mechanisms of Action

Ibogaine exhibits a complex pharmacology, interacting with multiple neurotransmitter systems. This multifaceted mechanism is believed to underlie its therapeutic effects, particularly in the context of addiction.

Interaction with Neurotransmitter Transporters

Ibogaine and its primary metabolite, noribogaine, interact with both the serotonin transporter (SERT) and the dopamine transporter (DAT).[8][26]

-

Serotonin Transporter (SERT): Ibogaine acts as a non-competitive inhibitor of SERT, meaning it does not compete directly with serotonin for the binding site.[22] Instead, it binds to a distinct site on the transporter, stabilizing it in an inward-open conformation.[8][22] This action is thought to increase the accessibility of the cytoplasmic permeation pathway.[17] By inhibiting serotonin reuptake, ibogaine increases the concentration of serotonin in the synaptic cleft, which may contribute to its antidepressant and anti-addictive effects.[27]

-

Dopamine Transporter (DAT): Ibogaine also binds to the dopamine transporter and has been shown to have biphasic effects on dopamine levels.[8] Initially, it can decrease extracellular dopamine, but its interaction with DAT can lead to adaptive changes in dopamine signaling, potentially restoring normal function in brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens.[25]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Ibogaine acts as a non-competitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site within the receptor's ion channel.[3][14][28] This action is thought to be a key component of its anti-addictive properties, as NMDA receptor antagonists have been shown to attenuate opioid withdrawal symptoms and sensitization to stimulants.[3]

Opioid Receptor Modulation

Ibogaine and its metabolites interact with mu, delta, and kappa-opioid receptors.[27] While it is not a classic opioid agonist, its modulation of these systems is thought to contribute to its effects on withdrawal and craving.[29] Notably, ibogaine has been shown to be a kappa-opioid receptor agonist, and this interaction may play a role in its effects on dopamine release.[13][30]

Neurotrophic Factor Upregulation

A significant aspect of ibogaine's long-term effects may be its ability to increase the expression of neurotrophic factors, particularly Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the VTA.[12][31][32] GDNF is crucial for the survival and function of dopamine neurons.[25] By upregulating GDNF, ibogaine may promote the restoration of dopamine pathways that have been dysregulated by chronic drug use.[12][25]

Key Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Complex

This protocol is adapted from a study investigating ibogaine's interaction with the NMDA receptor.[3]

-

Objective: To determine the binding affinity of ibogaine for the PCP binding site on the NMDA receptor complex.

-

Materials:

-

Well-washed membrane preparations from rat cortex.

-

[3H]MK-801 (radioligand for the PCP site).

-

Ibogaine hydrochloride.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Rat cortical membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of ibogaine.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., MK-801).

-

The concentration of ibogaine that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is calculated.

-

The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol is a general representation based on standard methodologies for in vivo microdialysis.[1][7][33][34][35]

-

Objective: To measure extracellular dopamine levels in the rat striatum following ibogaine administration.

-

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

Ibogaine hydrochloride solution.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Methodology:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted into the striatum.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with aCSF at a slow, constant flow rate.

-

Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

-

Ibogaine is administered (e.g., intraperitoneally), and dialysate collection continues.

-

The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.

-

Changes in dopamine levels post-ibogaine administration are compared to the baseline levels.

-

Western Blot for GDNF Protein Quantification

This protocol outlines the general steps for quantifying GDNF protein expression in brain tissue.[1][5][15][26][32][36]

-

Objective: To determine the effect of ibogaine on the protein expression of GDNF in the rat VTA.

-

Materials:

-

Brain tissue from the VTA of control and ibogaine-treated rats.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against GDNF.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Methodology:

-

VTA tissue is dissected and homogenized in lysis buffer.

-

The total protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for GDNF.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

The membrane is treated with a chemiluminescent substrate, which produces light in the presence of HRP.

-

The light signal is captured by an imaging system, and the intensity of the bands corresponding to GDNF is quantified.

-

A loading control protein (e.g., β-actin) is also probed to normalize the data.

-

Visualizing Molecular Interactions and Workflows

Signaling Pathways

Caption: Key signaling pathways modulated by ibogaine.

Experimental Workflow

Caption: A generalized experimental workflow for investigating T. iboga alkaloids.

Conclusion

Tabernanthe iboga represents a fascinating intersection of traditional ethnobotany and modern pharmacology. Its historical use in Bwiti spiritual practices has paved the way for the scientific exploration of its complex alkaloid profile, with ibogaine at the forefront. The multifaceted pharmacological actions of ibogaine, including its interactions with key neurotransmitter systems and its ability to promote neurotrophic factor expression, provide a compelling basis for its potential therapeutic applications in addiction and other neuropsychiatric disorders. A thorough understanding of its historical context, chemical diversity, and detailed mechanisms of action, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable plant. Further research is warranted to fully elucidate the synergistic effects of the various alkaloids present in T. iboga and to develop safe and effective therapeutic strategies based on these natural compounds.

References

- 1. biosensis.com [biosensis.com]

- 2. Tabernanthe iboga - Wikipedia [en.wikipedia.org]

- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pfaf.org [pfaf.org]

- 11. Frontiers | Kappa-Opioid Receptor Signaling in the Striatum as a Potential Modulator of Dopamine Transmission in Cocaine Dependence [frontiersin.org]

- 12. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. Western blot in homogenised mouse brain samples [protocols.io]

- 16. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ibogaine Overview Exploring Its Science Healing and Applications [roothealing.com]

- 18. Signaling cascades transmit information downstream and upstream but unlikely simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression of GDNF mRNA in rat and human nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. psychedelicreview.com [psychedelicreview.com]

- 21. Tabernanthe iboga [prota.prota4u.org]

- 22. rivm.nl [rivm.nl]

- 23. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 27. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 28. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scielo.br [scielo.br]

- 32. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Intranasal administration of glial-derived neurotrophic factor (GDNF) rapidly and significantly increases whole-brain GDNF level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Effect of Escitalopram on Serum GDNF and BDNF Levels and 5-HT Level of Brain Tissue of Obsessive–Compulsive Disorder Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Psychoactive and Hallucinogenic Properties of Ibogaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine is a naturally occurring psychoactive indole alkaloid with complex pharmacological properties that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. This technical guide provides an in-depth analysis of the psychoactive and hallucinogenic effects of ibogaine, focusing on its multifaceted mechanism of action at the molecular and systems level. We present a comprehensive overview of its interactions with various neurotransmitter systems, including quantitative data on receptor binding affinities, and detail the experimental protocols used to elucidate these properties. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of ibogaine's neuropharmacology.

Introduction

Ibogaine, derived from the West African shrub Tabernanthe iboga, induces a unique psychoactive experience characterized by oneirogenic (dream-like) states, vivid visual and autobiographical memories, and introspection.[1][2] These subjective effects are believed to contribute to its reported anti-addictive properties.[2] The hallucinogenic effects of ibogaine are distinct from classic serotonergic psychedelics like psilocybin or LSD.[3] Understanding the intricate neuropharmacology of ibogaine is crucial for harnessing its therapeutic potential while mitigating its associated risks, including cardiotoxicity.[4] This guide synthesizes the current scientific knowledge on the psychoactive and hallucinogenic mechanisms of ibogaine and its primary active metabolite, noribogaine.

Pharmacokinetics and Metabolism

Upon oral administration, ibogaine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, noribogaine.[5] Ibogaine has a relatively short half-life of approximately 7 hours, while noribogaine has a much longer half-life, ranging from 24 to 50 hours, which is thought to contribute to the sustained therapeutic effects.[6] The pharmacokinetics of ibogaine can be highly variable among individuals, partly due to genetic polymorphisms in the CYP2D6 enzyme.[7]

Psychoactive and Hallucinogenic Effects

The psychoactive effects of ibogaine are dose-dependent. At low doses, it can act as a stimulant, while higher doses induce a profound psychedelic and oneirogenic state.[1] The experience is often described as a waking dream state, characterized by the retrieval of deeply personal and emotionally significant memories.[2][8] These hallucinogenic effects are primarily attributed to ibogaine's complex interactions with multiple neurotransmitter systems.[9]

Multi-Target Receptor Pharmacology

Ibogaine's unique psychoactive profile stems from its ability to modulate several key neurotransmitter systems simultaneously.[10] It interacts with a wide range of receptors, often with moderate affinity, leading to a complex downstream cascade of neurochemical changes. The following tables summarize the binding affinities (Ki) and functional activities of ibogaine and its metabolite noribogaine at various receptors.

Quantitative Data: Receptor Binding Affinities

| Receptor/Transporter | Ligand | Binding Affinity (Ki) | Functional Activity | Reference(s) |

| Opioid Receptors | ||||

| µ-Opioid Receptor (MOR) | Ibogaine | ~130 nM (high-affinity), 4 µM (low-affinity) | Agonist/Antagonist | [9][11] |

| µ-Opioid Receptor (MOR) | Noribogaine | 2.66 ± 0.62 µM | Weak Partial Agonist/Antagonist | [9][12] |

| κ-Opioid Receptor (KOR) | Ibogaine | 2 - 4 µM | Agonist | [11][13] |

| κ-Opioid Receptor (KOR) | Noribogaine | 0.96 ± 0.08 µM | Agonist | [12][14] |

| δ-Opioid Receptor (DOR) | Ibogaine | > 100 µM | - | [12] |

| δ-Opioid Receptor (DOR) | Noribogaine | 24.72 ± 2.26 µM | - | [12] |

| Serotonin System | ||||

| Serotonin Transporter (SERT) | Ibogaine | ~10 µM | Inhibitor (Non-competitive) | [13][15] |

| Serotonin Transporter (SERT) | Noribogaine | High Potency | Inhibitor | [13] |

| 5-HT2A Receptor | Ibogaine | 92.5 µM | Partial Agonist | [7] |

| 5-HT2A Receptor | Noribogaine | 34.5 µM | - | [7] |

| Glutamate System | ||||

| NMDA Receptor | Ibogaine | 1.5 - 3.2 µM (IC50/Ki) | Antagonist (Open-channel blocker) | [16][17] |

| Sigma Receptors | ||||

| Sigma-1 Receptor | Ibogaine | 8554 nM | - | [4] |

| Sigma-2 Receptor | Ibogaine | 201 nM | Ligand | [4] |

| Nicotinic Acetylcholine Receptors | ||||

| α3β4 nAChR | Ibogaine | - | Non-competitive Antagonist | [13][15] |

Note: Ki values can vary between studies due to different experimental conditions.

Key Signaling Pathways and Mechanisms

Serotonin 5-HT2A Receptor Signaling

While ibogaine has a lower affinity for the 5-HT2A receptor compared to classic psychedelics, its interaction with this receptor is still considered to play a role in its psychoactive effects.[7] Activation of 5-HT2A receptors, which are Gq/11-coupled, leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

References

- 1. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 10. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beondibogaine.com [beondibogaine.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 16. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMDA antagonist properties of the putative antiaddictive drug, ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibogaine's Potential for Treating Substance Use Disorders: A Technical Guide

Abstract Ibogaine is a psychoactive indole alkaloid with a complex pharmacological profile that has garnered significant interest for its potential in treating substance use disorders (SUDs). Anecdotal reports and preliminary scientific evidence suggest a single administration can lead to a sustained reduction in drug craving and withdrawal symptoms.[1] This technical guide provides an in-depth overview of ibogaine's multifaceted mechanism of action, its pharmacokinetic profile, and the preclinical and clinical evidence supporting its therapeutic potential. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a comprehensive understanding of this novel compound.

Pharmacodynamics: A Multi-Target Mechanism of Action

Ibogaine's putative anti-addictive properties are attributed to its complex polypharmacology, engaging multiple neurotransmitter systems simultaneously.[2][3][4] Unlike classical psychedelics that primarily target the serotonin 5-HT2A receptor, ibogaine's broad spectrum of activity may address the diverse neurochemical adaptations that underpin addiction.[3][5]

Interaction with Neurotransmitter Systems

-

Glutamate System: Ibogaine functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][6] This action is believed to interrupt the glutamatergic hyperactivity associated with drug craving and withdrawal, a mechanism shared with other agents like ketamine.[2] This antagonism may also contribute to "rewiring" the brain and promoting long-term anti-addictive effects.[3]

-

Dopamine System: Ibogaine interacts with the dopamine transporter (DAT), leading to adaptive signaling in the brain's reward pathways, such as the ventral tegmental area (VTA) and nucleus accumbens.[2][7] It has demonstrated biphasic effects on dopamine levels, initially reducing the neurotransmitter and later promoting restoration, potentially through neurotrophic factor upregulation.[2][3] Pre-treatment with ibogaine has been shown to block morphine-induced dopamine release in animal models.[2][8]

-

Serotonin System: Ibogaine and its primary metabolite, noribogaine, are potent serotonin reuptake inhibitors (SRIs), blocking the serotonin transporter (SERT).[7][9] This action, similar to SSRI antidepressants, is thought to contribute to ibogaine's mood-enhancing and anti-depressant effects, particularly during the post-acute withdrawal phase.[7]

-

Opioid System: Ibogaine exhibits weak binding to opioid receptors. It is considered a weak antagonist at the μ-opioid receptor, which may contribute to reducing opioid cravings and withdrawal symptoms.[2][7] Conversely, it is suspected to be an agonist at the κ-opioid receptor, an action associated with anti-addictive and neuroprotective effects.[2][7]

-

Other Receptors: Ibogaine also acts as a noncompetitive antagonist at the α3β4 nicotinic acetylcholine receptor (nAChR), which is implicated in nicotine addiction and opioid withdrawal.[2][3] Additionally, it binds to sigma receptors, particularly the σ2 subtype, which may modulate dopamine release and inflammatory responses.[2][3][4]

Modulation of Neurotrophic Factors

A critical aspect of ibogaine's long-lasting effects is its ability to increase the expression of glial cell line-derived neurotrophic factor (GDNF).[1][7] A single administration in rats has been shown to significantly upregulate GDNF mRNA in the VTA.[10] GDNF promotes the survival, function, and restoration of dopamine neurons, which are often damaged by chronic drug use.[2][7] This mechanism may reverse biochemical adaptations in the reward system and promote sustained neuroplasticity.[10] Ibogaine also increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in key brain regions.[2][10]

Summary of Receptor Binding Affinities

The following table summarizes the binding affinities of ibogaine and its metabolite, noribogaine, at various neuroreceptor sites. This quantitative data highlights the compounds' complex and multi-target engagement.

| Compound | Target Receptor/Transporter | Binding Affinity (Kᵢ / IC₅₀ / Kₑ) | Reference(s) |

| Ibogaine | Sigma-2 (σ₂) Receptor | Kᵢ: 201 nM | [4] |

| Mu-Opioid (μ) Receptor | Kᵢ: ~130 nM and 4 µM | [11] | |

| Kappa-Opioid (κ) Receptor | Kᵢ: 2 µM | [11] | |

| Serotonin Transporter (SERT) | IC₅₀: 2.6 µM | [9] | |

| Dopamine Transporter (DAT) | IC₅₀: 20 µM | [9] | |

| Sigma-1 (σ₁) Receptor | Kᵢ: 8554 nM (8.5 µM) | [4] | |

| Noribogaine | Kappa-Opioid (κ) Receptor (G-protein) | EC₅₀: 9 µM | [12][13] |

| Kappa-Opioid (κ) Receptor (β-arrestin) | IC₅₀: 1 µM | [12][13] | |

| Mu-Opioid (μ) Receptor (Antagonist) | Kₑ: 20 µM | [13] |

The Role of Noribogaine: The Active Metabolite

Ibogaine is rapidly metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into its principal active metabolite, 12-hydroxyibogamine, or noribogaine.[14][15] Noribogaine is believed to be crucial for the long-lasting anti-addictive effects attributed to ibogaine therapy.[14][15][16] While ibogaine is cleared relatively quickly, noribogaine has a significantly longer half-life and remains in the body, where it continues to exert therapeutic effects.[6][16] Noribogaine is a potent serotonin reuptake inhibitor and a biased agonist at the κ-opioid receptor, contributing to mood elevation and a sustained reduction in craving and withdrawal symptoms.[12][13][16]

Pharmacokinetics

The clinical application of ibogaine is complicated by its variable pharmacokinetics, which are heavily influenced by an individual's genetic makeup.

Metabolism and Genetic Influence

The metabolism of ibogaine to noribogaine is almost entirely dependent on the CYP2D6 enzyme.[17][18] Genetic polymorphisms in the CYP2D6 gene lead to significant interindividual variability in metabolic capacity, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[17] This genetic variance results in a more than 10-fold difference in ibogaine clearance, meaning that a standard dose can lead to vastly different exposures, impacting both efficacy and safety.[17][19]

Comparative Pharmacokinetic Parameters

The distinct pharmacokinetic profiles of ibogaine and its metabolite noribogaine are central to understanding the drug's acute and sustained effects.

| Parameter | Ibogaine | Noribogaine | Reference(s) |

| Primary Metabolizing Enzyme | CYP2D6 | Glucuronidation | [15][17] |

| Plasma Half-life (t½) | ~7.5 hours | 28-49 hours | [20][21] |

| Peak Plasma Concentration | Reached within 2-4 hours | Sustained levels for >24 hours | [16][18] |

| Primary Therapeutic Contribution | Acute psychedelic & withdrawal interruption | Sustained anti-craving & mood effects | [14][16] |

Preclinical Evidence and Experimental Protocols

Animal models have been instrumental in elucidating ibogaine's anti-addictive properties across various substances of abuse.

Animal Models of Addiction

A meta-analysis of 27 animal studies confirmed that ibogaine significantly reduces drug self-administration for substances including cocaine, morphine, heroin, alcohol, and nicotine.[1] The most robust effects were observed within the first 24 hours post-administration.[22][23] The drug self-administration paradigm is a key behavioral model with high face validity for compulsive drug-seeking in humans.

Detailed Protocol: Drug Self-Administration Paradigm

The following is a generalized protocol for a preclinical study investigating ibogaine's effects on drug self-administration in rodents.

-

Surgical Implantation: Rats or mice are surgically fitted with intravenous catheters to allow for direct drug infusion.

-

Training/Acquisition: Animals are placed in operant conditioning chambers and trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug (e.g., morphine, cocaine).[1] This phase continues until a stable pattern of self-administration is established.

-

Baseline Measurement: Once trained, the baseline rate of drug self-administration is recorded over several sessions.

-

Ibogaine Administration: A single dose of ibogaine (typically 40 mg/kg, IP) or a vehicle control is administered to the animals.[1][24]

-

Post-Treatment Testing: At various time points following administration (e.g., 2, 24, 48, 72 hours), animals are returned to the chambers, and their rate of lever pressing for the drug is measured.[25]

-

Outcome Measures: The primary outcome is the change in the rate of drug self-administration compared to baseline.[1] Secondary measures may include motor function tests and neurochemical analyses.[1]

Clinical Evidence and Methodologies

While promising, the clinical evidence for ibogaine consists primarily of observational studies and open-label case series, with a limited number of controlled trials.[1][26][27]

Overview of Human Studies

Systematic reviews of existing clinical data suggest that ibogaine can be effective in reducing withdrawal symptoms and drug cravings in individuals with SUDs.[26][27] One observational study from Brazil involving 75 participants reported that a single ibogaine treatment led to a median of 5.5 months of abstinence, while multiple treatments extended this to 8.4 months.[28][29] However, the therapeutic potential is tempered by significant safety concerns, including severe medical complications and fatalities, often linked to ibogaine's cardiotoxic effects.[26][27][29]

Detailed Protocol: A Representative Clinical Trial for Opioid Detoxification

The following describes a generalized methodology for a clinical study evaluating ibogaine for opioid use disorder, based on published trial designs.[17][19]

-

Participant Screening: Rigorous screening is conducted, including a comprehensive medical history, psychiatric evaluation, electrocardiogram (ECG) to assess cardiac function (specifically QTc interval), and CYP2D6 genotyping to determine metabolic status.

-

Pre-Treatment Stabilization: Participants are admitted to a clinical facility and may be stabilized on a short-acting opioid to manage withdrawal before ibogaine administration.

-

Ibogaine Administration: A single oral dose of ibogaine hydrochloride (e.g., 10 mg/kg) is administered.[17][19] To prevent nausea, an antiemetic may be given prior.[17]

-

Intensive Monitoring: Participants are continuously monitored for at least 24 hours.[17] This includes vital signs and continuous ECG monitoring to detect any cardiac arrhythmias or significant QTc prolongation.

-

Data Collection: Blood samples are collected at multiple time points to determine the pharmacokinetics of ibogaine and noribogaine.[17] Standardized scales are used to assess opioid withdrawal symptoms (e.g., Clinical Opiate Withdrawal Scale - COWS) and craving.

-

Post-Treatment Follow-up: After discharge, participants are followed for an extended period (e.g., 3-12 months) to assess long-term abstinence, craving levels, and psychological well-being.[14]

Key Signaling Pathways

Ibogaine's complex interactions converge on critical neurobiological pathways implicated in addiction and recovery.

Ibogaine's Polypharmacological Interactions

Ibogaine's therapeutic action stems from its ability to modulate multiple targets that are central to the neurobiology of addiction. By simultaneously engaging dopaminergic, serotonergic, glutamatergic, and opioid pathways, it can address the widespread neuroadaptations caused by chronic substance use.

GDNF Upregulation and Signaling Cascade

The upregulation of GDNF in the VTA is a key proposed mechanism for ibogaine's long-term effects. This neurotrophic factor initiates a signaling cascade that promotes neuronal survival and plasticity, helping to repair dopamine circuits.

Safety and Toxicology

Despite its therapeutic promise, ibogaine carries significant safety risks that currently limit its clinical development.

-

Cardiotoxicity: The most pressing safety concern is ibogaine's potential to cause cardiac arrhythmias. Both ibogaine and noribogaine are known to inhibit the hERG potassium channel, which can lead to a prolongation of the QTc interval on an ECG.[6][17] A prolonged QTc interval is a risk factor for a life-threatening arrhythmia called Torsades de Pointes.[17]

-

Neurotoxicity: At high doses, preclinical studies have shown that ibogaine can be neurotoxic, causing degeneration of cerebellar Purkinje cells, which can lead to ataxia (impaired coordination).[17][23] While these effects are typically seen at doses higher than those used therapeutically, the risk remains a concern.

Conclusion and Future Directions

Ibogaine presents a paradigm of high potential and high risk. Its unique, multi-target pharmacology and its ability to promote long-lasting neuroplastic changes via neurotrophic factors offer a novel and compelling approach to treating SUDs. However, the significant risks of cardiotoxicity and neurotoxicity, compounded by highly variable pharmacokinetics, pose substantial barriers to its safe clinical use.

Future research must focus on several key areas:

-

Developing Safer Analogs: Synthesizing new molecules that retain the anti-addictive properties of ibogaine without the associated toxicities is a primary goal for drug development.

-

Genotype-Guided Dosing: Rigorous clinical trials incorporating CYP2D6 genotyping are necessary to establish safe and effective dosing regimens that account for metabolic variability.[17][19]

-

Understanding Long-Term Effects: Further investigation into the precise mechanisms of GDNF upregulation and its long-term impact on neuronal circuitry is needed to fully harness ibogaine's therapeutic potential.[30]

By addressing these challenges through rigorous scientific investigation, it may be possible to unlock the therapeutic promise of iboga alkaloids while mitigating their inherent risks.

References

- 1. benchchem.com [benchchem.com]

- 2. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 3. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 4. mdpi.com [mdpi.com]

- 5. renewhealth.com [renewhealth.com]

- 6. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beondibogaine.com [beondibogaine.com]

- 8. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Noribogaine - Wikipedia [en.wikipedia.org]

- 13. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 16. transcendibogaine.com [transcendibogaine.com]

- 17. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug ibogaine against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 26. A systematic literature review of clinical trials and therapeutic applications of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Ibogaine Treatment for Addiction: What the Research Says [healthline.com]

- 29. researchgate.net [researchgate.net]

- 30. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Ibogaine and its Primary Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, and its primary metabolite, noribogaine, have garnered significant attention for their potential therapeutic applications, particularly in the treatment of substance use disorders. Their complex neuropharmacology, characterized by interactions with a wide array of neurotransmitter systems, presents a unique mechanism of action that differs substantially from traditional addiction therapies. This technical guide provides a comprehensive overview of the neuropharmacology of ibogaine and its principal alkaloids, with a focus on their interactions with various central nervous system targets. We present quantitative data on receptor binding affinities and pharmacokinetics in structured tables for comparative analysis. Furthermore, this guide details the experimental protocols for key assays used to elucidate the pharmacological profile of these compounds, including radioligand binding assays, in vivo microdialysis, and whole-cell patch-clamp electrophysiology. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate mechanisms underlying the effects of these compelling molecules.

Introduction

Ibogaine's traditional use in spiritual ceremonies has paved the way for modern scientific investigation into its potential to alleviate withdrawal symptoms and reduce drug cravings.[1] Unlike many psychoactive substances that primarily target a single neurotransmitter system, ibogaine and its long-acting metabolite, noribogaine, exhibit a promiscuous binding profile, interacting with multiple receptor systems.[2][3] This multifaceted mechanism is believed to contribute to its putative anti-addictive properties.[1][3] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the neuropharmacological landscape of these alkaloids.

Pharmacokinetics of Ibogaine and Noribogaine

Ibogaine is rapidly metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, noribogaine (12-hydroxyibogamine).[4][5] Noribogaine has a significantly longer half-life than the parent compound and is thought to be responsible for the sustained effects observed after ibogaine administration.[5][6] The pharmacokinetics of both compounds can be highly variable among individuals, influenced by factors such as CYP2D6 genotype.[4]

Table 1: Pharmacokinetic Parameters of Ibogaine and Noribogaine

| Compound | Species | Dose and Route | Tmax | Cmax | t1/2 (half-life) | Reference(s) |

| Ibogaine | Rat | 20 mg/kg i.v. | ~30 min | 373 ng/mL (plasma) | 3.3 hours (beta phase) | [7] |

| Ibogaine | Human | 10 mg/kg oral | - | - | Highly variable, rapid clearance | [4] |

| Noribogaine | Human | 3-60 mg oral | 2-3 hours | Dose-linear increase | 28-49 hours | [8] |

| Noribogaine | Rat | - | - | Higher than ibogaine in plasma and cortex | Longer than ibogaine | [9] |

Receptor and Transporter Interactions

The complex pharmacology of ibogaine and noribogaine is underscored by their interactions with a multitude of receptors and transporters within the central nervous system. These interactions are summarized in the following tables.

Table 2: Receptor Binding Affinities (Ki, IC50) of Ibogaine

| Receptor/Transporter | Ligand/Assay | Value (nM) | Species/Tissue | Reference(s) |

| Opioid Receptors | ||||

| Mu (μ) | [3H]-Naloxone binding | 130 (high-affinity), 4000 (low-affinity) | Mouse forebrain | [10] |

| Kappa (κ) | [3H]DTG binding | 2000 | - | [10] |

| Serotonin System | ||||

| SERT (uptake) | [3H]-5-HT uptake | 2600 (IC50) | Rat brain synaptosomes | [11] |

| 5-HT2A | [3H]ketanserin binding | 4800 | - | [9] |

| 5-HT3 | [3H]GR-65630 binding | 3900 (IC50) | - | [9] |

| Dopamine System | ||||

| DAT (uptake) | [3H]-DA uptake | 20000 (IC50) | Rat brain synaptosomes | [11] |

| Glutamate System | ||||

| NMDA Receptor | [3H]dizocilpine binding | 3200 (IC50) | Rat forebrain membranes | [12] |

| NMDA Receptor | NMDA-induced current block | 3100 (IC50) | Cultured rat hippocampal neurons | [12] |

| Sigma Receptors | ||||

| Sigma-1 (σ1) | - | 9310 | - | [13] |

| Sigma-2 (σ2) | - | 90.4 and 250 | - | [13] |

| Nicotinic Acetylcholine Receptors | ||||

| α3β4 nAChR | [3H]ibogaine binding | 460 (Kd) | Human α3β4 AChRs | [8] |

| α3β4 nAChR | Epibatidine-induced Ca2+ influx | 17000 (IC50) | Human embryonic muscle AChRs | [13] |

Table 3: Receptor Binding Affinities (Ki, IC50) of Noribogaine

| Receptor/Transporter | Ligand/Assay | Value (nM) | Species/Tissue | Reference(s) |

| Opioid Receptors | ||||

| Mu (μ) | - | Higher affinity than ibogaine | - | [8] |

| Kappa (κ) | - | Higher affinity than ibogaine | - | [8] |

| Serotonin System | ||||

| SERT (binding) | [125I]RTI-55 binding | 40.7 | - | [9] |

| Dopamine System | ||||

| DAT (binding) | [125I]RTI-55 binding | 50-fold lower potency than SERT | - | [9] |

| Sigma Receptors | ||||

| Sigma-2 (σ2) | - | Does not bind | - | [8] |

Effects on Neurotransmitter Systems

Ibogaine and noribogaine exert profound effects on several key neurotransmitter systems implicated in addiction.

-

Serotonin System: Both ibogaine and noribogaine act as serotonin reuptake inhibitors, with noribogaine being significantly more potent.[8][9] This action increases the synaptic availability of serotonin, which may contribute to the antidepressant and anti-craving effects.[2] Ibogaine is a non-competitive inhibitor of the serotonin transporter (SERT), stabilizing it in an inward-facing conformation.[14]

-

Dopamine System: Ibogaine's effect on the dopamine system is complex and appears to be biphasic.[2] At lower concentrations, it can decrease dopamine release, potentially through its action as a kappa-opioid receptor agonist.[15] At higher concentrations, it can increase dopamine levels by interacting with the dopamine transporter (DAT).[2][15] This modulation of the mesolimbic dopamine pathway is thought to be crucial for its anti-addictive properties.[16]

-

Glutamate System: Ibogaine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18] This action is believed to interrupt the glutamatergic pathways involved in drug craving and withdrawal, a mechanism shared with other anti-addictive agents like ketamine.[17]

-

Opioid System: Ibogaine and noribogaine bind to mu and kappa opioid receptors.[16] While the exact nature of this interaction is still being fully elucidated, it is thought to contribute to the attenuation of opioid withdrawal symptoms.[16]

-

Nicotinic Acetylcholine System: Ibogaine is a non-competitive antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs).[16] Antagonism of this receptor subtype is implicated in mitigating opioid withdrawal.[16][17]

-

Sigma Receptors: Ibogaine displays a high affinity for sigma-2 receptors, which may play a role in its anti-addictive and neuroprotective effects.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overview of Ibogaine and Noribogaine's primary molecular targets and downstream neurochemical effects.

Caption: Simplified workflow for a competitive radioligand binding assay to determine ibogaine's receptor affinity.

Caption: Experimental workflow for in vivo microdialysis to measure ibogaine's effect on neurotransmitter levels.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of ibogaine's neuropharmacology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of ibogaine and its alkaloids for specific receptors or transporters.

Materials:

-

Tissue preparation (e.g., rat brain homogenates, cultured cells expressing the target receptor).

-

Radioligand specific to the target receptor (e.g., [3H]dizocilpine for the NMDA receptor).

-

Ibogaine or noribogaine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (ibogaine or noribogaine). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand for the target). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effects of ibogaine on extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Syringe pump and tubing.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector. Analyze these baseline samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer ibogaine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for the concentration of the neurotransmitter of interest (e.g., dopamine) and its metabolites using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percentage change over time to visualize the effect of ibogaine.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of ibogaine on the function of ion channels and receptors, such as the NMDA receptor.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass micropipettes.

-

External (extracellular) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES).

-

Internal (intracellular) solution for the pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).

-

Agonist for the receptor of interest (e.g., NMDA).

-

Ibogaine solution.

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from an animal. Place the preparation in a recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with the internal solution.

-

Giga-seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell's membrane potential at a specific holding potential (e.g., -70 mV).

-

Agonist and Drug Application: Apply the agonist (e.g., NMDA) to the cell to evoke an ionic current. Once a stable baseline response is established, co-apply the agonist with ibogaine and record the changes in the current.

-

Data Analysis: Measure the amplitude and kinetics of the evoked currents in the absence and presence of ibogaine. Construct concentration-response curves to determine the IC50 of ibogaine's inhibitory effect.

Conclusion

Ibogaine and its primary metabolite, noribogaine, possess a remarkably complex and multifaceted neuropharmacological profile. Their ability to interact with a wide range of neurotransmitter systems, including serotonergic, dopaminergic, glutamatergic, and opioid pathways, sets them apart from conventional pharmacotherapies for addiction. The data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the intricate mechanisms of these alkaloids. A deeper understanding of their molecular interactions and downstream effects is paramount for the development of safer and more effective ibogaine-based therapeutics. Future research should continue to explore the nuanced signaling cascades initiated by these compounds and their potential for therapeutic intervention in a variety of neurological and psychiatric disorders.

References

- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 4. Interactions of ibogaine and D-amphetamine: in vivo microdialysis and motor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug discrimination studies with ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions between ibogaine, a potential anti-addictive agent, and morphine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 18. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Ibogamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analogs of ibogamine, a psychoactive indole alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds.

Core Chemical Structures

This compound and its derivatives are monoterpenoid indole alkaloids characterized by a complex, pentacyclic ring system. This core structure, consisting of an indole nucleus fused to an azepino-isoquinuclidine framework, is the foundation for their unique pharmacological activities.

Below are the chemical structures of this compound and its key analogs rendered using the DOT language.

Physicochemical Properties

The physicochemical properties of this compound and its principal analogs are summarized below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | XLogP3 |

| This compound | C₁₉H₂₄N₂ | 280.415 | 3.9 |

| Ibogaine | C₂₀H₂₆N₂O | 310.441 | 3.9 |

| Ibogaine HCl | C₂₀H₂₆N₂O·HCl | 346.90 | - |

| Noribogaine | C₁₉H₂₄N₂O | 296.4 | 3.6 |

| Tabernanthine | C₂₀H₂₆N₂O | 310.441 | - |

| 18-Methoxycoronaridine (18-MC) | C₂₂H₂₈N₂O₃ | - | - |

Data sourced from PubChem and other cited literature.[1][2][3][4][5][6]

Pharmacological Properties: Receptor Binding Affinities

This compound and its analogs exhibit a complex pharmacology, interacting with a wide range of neurotransmitter systems. Their binding affinities for various receptors are key to their potential therapeutic effects, particularly in the context of addiction.

| Compound | Receptor Target | Binding Affinity (Kᵢ, μM) |

| Ibogaine | NMDA Receptor | ~1.2 |

| σ₂ Receptor | 0.201 | |

| σ₁ Receptor | 8.554 | |

| Noribogaine (12-hydroxythis compound) | κ-opioid receptor | - (Agonist) |

| µ-opioid receptor | - (Partial Agonist/Antagonist) | |

| Serotonin Transporter (SERT) | - (Inhibitor) | |

| Tabernanthine | κ-opioid receptor | 0.15 |

| NMDA Receptor | 10.5 | |

| 18-Methoxycoronaridine (18-MC) | α₃β₄ Nicotinic Acetylcholine Receptor | - (Antagonist) |

| µ-opioid receptor | Modest affinity (Agonist) | |

| κ-opioid receptor | Modest affinity |

This table summarizes data from multiple sources, including functional and radioligand binding assays.[7][8][9][10][11][12]

The following table details the inhibitory concentrations (IC₅₀) of various iboga alkaloids on nicotinic acetylcholine receptors.

| Compound | Target System | IC₅₀ (μM) |

| (±)-18-methylaminocoronaridine | (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs | 5.9 ± 0.3 |

| (±)-18-methoxycoronaridine (18-MC) | (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs | 6.8 ± 0.8 |

| (-)-ibogaine | (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs | 17 ± 3 |

| (+)-catharanthine | (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs | 20 ± 1 |

| (±)-albifloranine | (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs | 46 ± 13 |

Data from a study on the interaction of ibogaine analogs with nicotinic acetylcholine receptors.[13]

Signaling Pathways

The therapeutic and psychoactive effects of this compound and its analogs are mediated through their interaction with various signaling pathways. Two notable pathways are the Glial Cell Line-Derived Neurotrophic Factor (GDNF) pathway, influenced by ibogaine, and the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, a target of 18-MC.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of this compound and its analogs. Below are generalized methodologies for key experiments cited in the literature.

5.1. Synthesis of this compound and Analogs

The total synthesis of the iboga alkaloid core is a significant challenge in organic chemistry. Several strategies have been developed, often involving multi-step sequences.[14][15][16][17][18] A common modern approach involves a late-stage Fischer indolization.[14]

References

- 1. (-)-Noribogaine | C19H24N2O | CID 3083548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H24N2 | CID 100217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Ibogaine hydrochloride | C20H27ClN2O | CID 197059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tabernanthine - Wikipedia [en.wikipedia.org]

- 8. Structurally modified ibogaine analogs exhibit differing affinities for NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noribogaine - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 13. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 17. Gram-Scale Total Synthesis of (±)-Ibogamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Total Syntheses of this compound, Tabernanthine, Ervaoffine J, and Ervaoffine K [ir.vanderbilt.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant interest for its potential therapeutic effects in substance use disorders. Anecdotal reports and preliminary scientific evidence suggest that ibogaine can lead to a rapid and sustained reduction in drug cravings and withdrawal symptoms. This technical guide provides an in-depth overview of the current understanding of ibogaine's complex pharmacological actions on addiction-related neural pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on the molecular mechanisms underlying ibogaine's putative anti-addictive properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Data Summary

The following tables provide a consolidated summary of quantitative data regarding ibogaine's and its primary metabolite, noribogaine's, binding affinities and functional potencies at various neural targets implicated in addiction.

Table 1: Ibogaine and Noribogaine Binding Affinities (Ki) at Opioid Receptors

| Receptor Subtype | Ligand | Ki (µM) | Species/Tissue |

| κ-opioid | Ibogaine | 3.77 ± 0.81 | Rat Brain |

| µ-opioid | Ibogaine | 11.04 ± 0.66 | Rat Brain |

| δ-opioid | Ibogaine | > 100 | Rat Brain |

| κ-opioid | Noribogaine | 0.96 ± 0.08 | Rat Brain |

| µ-opioid | Noribogaine | 2.66 ± 0.62 | Rat Brain |

| δ-opioid | Noribogaine | 24.72 ± 2.26 | Rat Brain |

Table 2: Ibogaine and Noribogaine Interaction with Monoamine Transporters

| Transporter | Ligand | IC50 (µM) | Action | Species/Tissue |

| Serotonin Transporter (SERT) | Ibogaine | 2.6 - 6 | Competitive/Non-competitive Inhibition | Rat Brain Synaptosomes/HEK-293 cells |

| Dopamine Transporter (DAT) | Ibogaine | 20 - 23 | Competitive Inhibition | Rat Brain Synaptosomes/HEK-293 cells |

| Serotonin Transporter (SERT) | Noribogaine | 0.18 | Inhibition | In vitro |

Table 3: Ibogaine's Affinity for NMDA and Sigma Receptors

| Receptor/Site | Ligand | Ki (µM) | IC50 (µM) | Species/Tissue |

| NMDA Receptor (PCP site) | Ibogaine | 1.5 - 4 (low affinity) | 3.2 | Rat Forebrain |

| NMDA Receptor (PCP site) | Ibogaine | 0.01 - 0.05 (high affinity) | - | Rat Cortex |

| Sigma-1 Receptor | Ibogaine | 1.5 - 9.31 | - | Rat Brain |

| Sigma-2 Receptor | Ibogaine | 0.09 - 0.25 | - | Rat Brain |

Table 4: Effects of Ibogaine on Neurotrophic Factor Expression in Rat Brain (24 hours post-administration)

| Neurotrophic Factor | Brain Region | Ibogaine Dose (mg/kg, i.p.) | Fold Increase in mRNA | Fold Increase in Protein |

| GDNF | Ventral Tegmental Area (VTA) | 40 | Selective upregulation | ~2 |

| BDNF | Nucleus Accumbens (NAcc) | 20 | ~220 | - |

| BDNF | Nucleus Accumbens (NAcc) | 40 | ~340 | - |

| proBDNF | Nucleus Accumbens (NAcc) | 20 | - | ~2.7 |

| proBDNF | Nucleus Accumbens (NAcc) | 40 | - | ~2.8 |

Signaling Pathways and Mechanisms of Action

Ibogaine's multifaceted effects on addiction are attributed to its interaction with a wide array of neurotransmitter systems and intracellular signaling cascades. The following diagrams illustrate these complex interactions.

Dopaminergic System Modulation

Ibogaine exerts a biphasic and region-dependent effect on the mesolimbic dopamine system, a key pathway in reward and reinforcement.[1][2][3] It interacts with the dopamine transporter (DAT) and modulates dopamine release, which is thought to contribute to its anti-craving effects.[4][5]

Caption: Ibogaine's modulation of the dopaminergic synapse.

Serotonergic System Interaction

Ibogaine also significantly impacts the serotonergic system by inhibiting the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[6][7][8] This action may contribute to its reported mood-enhancing and antidepressant effects.

Caption: Ibogaine's interaction with the serotonergic synapse.

Glutamatergic and NMDA Receptor Antagonism

Ibogaine acts as a non-competitive antagonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory, as well as in the development of drug tolerance and withdrawal.[9][10][11] This antagonism is thought to disrupt the neuroplastic changes associated with addiction.

Caption: Ibogaine's antagonistic action at the NMDA receptor.

Neurotrophic Factor Upregulation

A single administration of ibogaine has been shown to produce a delayed and sustained increase in the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in key brain regions associated with addiction.[12][13][14][15][16] This upregulation of neurotrophic factors may promote neuronal survival, plasticity, and the "rewiring" of addiction-related circuits.

Caption: Ibogaine-induced upregulation of neurotrophic factors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ibogaine's effects on neural pathways.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of ibogaine and its metabolites for specific neurotransmitter receptors.

Materials:

-

Test compounds (ibogaine, noribogaine)

-

Radioligand specific to the receptor of interest (e.g., [³H]DAMGO for µ-opioid, [³H]U69593 for κ-opioid, [³H]citalopram for SERT, [³H]WIN35,428 for DAT, [³H]MK-801 for NMDA, [³H]DTG for sigma-2)

-

Membrane preparations from cells expressing the target receptor or from specific brain regions (e.g., rat striatum for DAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound (ibogaine or noribogaine).

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals following ibogaine administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Ibogaine-HCl

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm tip)

-

Surgical instruments

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Allow the animals to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes.

-

Administer ibogaine (e.g., 40 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for several hours post-injection.

-

Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Express the neurotransmitter levels as a percentage of the average baseline concentration.

Quantitative PCR (qPCR) for Neurotrophic Factor mRNA Expression

Objective: To quantify the relative expression levels of GDNF and BDNF mRNA in brain tissue following ibogaine administration.

Materials:

-

Rat brain tissue from specific regions (e.g., VTA, NAcc)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Specific primers for GDNF, BDNF, and a reference gene (e.g., GAPDH)

Procedure:

-

Administer ibogaine or vehicle to rats and sacrifice them at specific time points.

-

Dissect the brain regions of interest and immediately freeze them.

-

Extract total RNA from the tissue samples using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and reference genes.

-

Run the qPCR reaction under optimized thermal cycling conditions.

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Western Blotting for Neurotrophic Factor Protein Levels

Objective: To determine the protein levels of GDNF and BDNF in brain tissue following ibogaine administration.

Materials:

-

Rat brain tissue from specific regions

-

Lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GDNF, BDNF, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize the brain tissue samples in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-